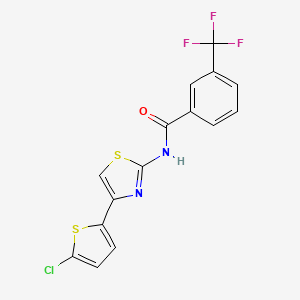

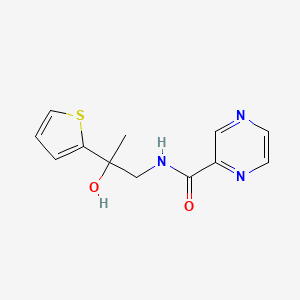

![molecular formula C19H21NO4 B2561385 {1-[Acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methylacetat CAS No. 318959-01-2](/img/structure/B2561385.png)

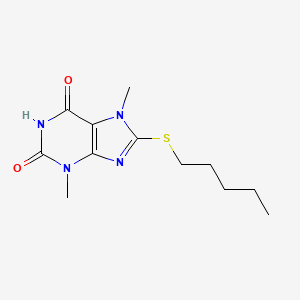

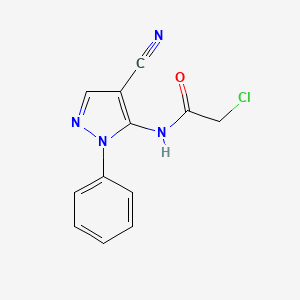

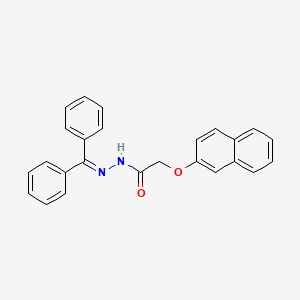

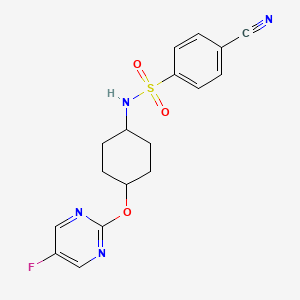

{1-[Acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methylacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of coumarin and indole . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

While specific synthesis methods for this compound were not found, coumarin derivatives are generally synthesized through various methods . For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, coumarins are crystalline in nature .Wissenschaftliche Forschungsanwendungen

Synthese von Indolderivaten

Indolderivate sind bedeutende heterocyclische Systeme in Naturprodukten und Arzneimitteln . Sie spielen eine Hauptrolle in der Zellbiologie und haben in den letzten Jahren zunehmend Aufmerksamkeit für die Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper auf sich gezogen .

Aufbau von Alkaloiden

Der Aufbau von Indolen als Baustein in ausgewählten Alkaloiden wurde hervorgehoben . Alkaloide sind natürlich vorkommende chemische Verbindungen, die meist basische Stickstoffatome enthalten.

Katalysator in Oxidationsreaktionen

Die Verbindung kann zur Herstellung von Vanadium(V)-Schiff-Base-Komplexen verwendet werden, die als Katalysatoren bei der Oxidation von Sulfiden und Olefinen eingesetzt werden .

Chirale stationäre Phase in der HPLC

Die Verbindung kann zur Herstellung chiraler Selektoren verwendet werden, die auf aminiertem Kieselgel immobilisiert sind und als chirale stationäre Phase in der Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt werden können .

Heterogene Katalyse

Die Verbindung kann auf dem Gerüst von α-Zirkoniumphosphat immobilisiert werden, um geschichtete Zirkoniumphosphonate zu erhalten, die in der heterogenen Katalyse eingesetzt werden .

Synthese eines HIV-Protease-Inhibitors

Eine Synthese von (1S,2R)-1-Amino-2-indanol, einem Schlüsselbaustein eines HIV-Protease-Inhibitors, wurde über ®-2-Hydroxy-1-indanon erreicht .

Mehrkomponentenreaktionen

1H-Indol-3-carbaldehyd und seine Derivate sind essentielle und effiziente chemische Vorstufen zur Erzeugung biologisch aktiver Strukturen. Mehrkomponentenreaktionen (MCRs) bieten Zugang zu komplexen Molekülen .

Synthese biologisch aktiver Strukturen

Indolderivate sind wichtige Bestandteile und können in vielen Naturprodukten wie Indolalkaloiden, Pilzen und Meeresorganismen gefunden werden . Der Indolkern hat viele wichtige biologische Aktivitäten gezeigt, darunter antioxidative, antibiotische, entzündungshemmende, antimikrobielle, krebshemmende, antihyperglykämische, Proteinkinase-Inhibitoren und anti-HIV-Aktivitäten .

Wirkmechanismus

The mechanism of action of AMBA is complex and not yet fully understood. However, it is believed to involve the formation of a Schiff base, followed by the formation of an amide, and finally the formation of AMBA. The formation of the Schiff base is believed to be the rate-limiting step in the reaction, and its formation is dependent on the pH of the reaction mixture. The amide is then formed through a series of steps, including the formation of an imine, the hydrolysis of the imine, and finally the formation of the amide.

Biochemical and Physiological Effects:

The biochemical and physiological effects of AMBA are not yet fully understood. However, it is believed to act as an enzyme inhibitor, and to have a variety of effects on the metabolism of drugs and other compounds. In addition, AMBA has been shown to have anti-inflammatory and anti-oxidant properties, and to inhibit the growth of certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using AMBA in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with. In addition, AMBA is relatively stable and non-toxic, making it a safe reagent for laboratory use. However, it is important to note that AMBA is not very soluble in water, which can limit its use in some experiments.

Zukünftige Richtungen

1. Further research into the mechanism of action of AMBA and its effects on biochemical and physiological processes.

2. Development of new synthetic routes for the production of AMBA.

3. Development of new applications for AMBA in the field of drug discovery and development.

4. Investigation of the potential uses of AMBA in the treatment of various diseases.

5. Exploration of the potential for AMBA to be used as a therapeutic agent.

6. Investigation of the potential for AMBA to be used as a food additive.

7. Investigation of the potential for AMBA to be used as a cosmetic ingredient.

8. Investigation of the potential for AMBA to be used as an agricultural pesticide.

9. Investigation of the potential for AMBA to be used as an industrial chemical.

10. Investigation of the potential for AMBA to be used as a fuel additive.

Synthesemethoden

AMBA can be synthesized from a variety of starting materials, including ethyl acetate, acetyl chloride, and dimethylformamide. The most common synthetic route involves the reaction of ethyl acetate with acetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction proceeds via a series of steps, including the formation of a Schiff base, followed by the formation of an amide, and finally the formation of AMBA.

Eigenschaften

IUPAC Name |

[(1S,2R)-1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(21)20(3)19-15(10-23-13(2)22)11-24-17-9-8-14-6-4-5-7-16(14)18(17)19/h4-9,15,19H,10-11H2,1-3H3/t15-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBICTSLDTMUAGR-KXBFYZLASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)

![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)